BDP R6G tetrazine

Description

Evolution of Bioorthogonal Chemistry and Fluorescent Probes in Research

Bioorthogonal chemistry refers to chemical reactions that can take place in a living system without interfering with or disrupting native biochemical processes. acs.orgwikipedia.org The term was introduced in 2003 by Carolyn R. Bertozzi, who was a co-recipient of the 2022 Nobel Prize in Chemistry for her foundational work in this field. wikipedia.orgunive.it This area of research has become a cornerstone of chemical biology, enabling the study of biomolecules like proteins, glycans, and lipids in their natural environment in real time. wikipedia.orgnih.gov

The journey of bioorthogonal chemistry began with the development of the Staudinger ligation in 2000, which involves the reaction of an azide (B81097) with a phosphine. wikipedia.orgnih.gov While groundbreaking, this first-generation reaction had relatively slow kinetics. nih.gov This limitation spurred the development of faster and more efficient reactions. A significant leap forward was the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free variant of "click chemistry". wikipedia.orgacs.org SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a toxic copper catalyst, making it suitable for live-cell applications. wikipedia.orgacs.org

Further evolution led to the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is among the fastest bioorthogonal reactions currently available. wikipedia.orgru.nl This reaction typically involves an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene) or alkyne. wikipedia.orgnih.govsigmaaldrich.com

The development of fluorescent probes has occurred in parallel with these chemical advancements. Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, allowing for visualization. jst.go.jp Early probes often lacked brightness and photostability. However, by coupling these probes with bioorthogonal functional groups, researchers can now specifically attach a bright and stable fluorescent label to a target biomolecule inside a living cell with high precision. rsc.orgnih.gov This synergy has been instrumental in enabling detailed, real-time imaging of complex cellular processes. nih.govfrontiersin.org

Strategic Design Principles for Next-Generation Imaging Agents

The creation of effective imaging agents for live-cell studies hinges on several strategic design principles aimed at maximizing performance while minimizing cellular disruption. rsc.orguq.edu.au The primary goals are to develop probes that are bright, photostable, highly specific, and cell-permeable. mpg.deacs.org

Fluorophore Core Optimization: The heart of any fluorescent probe is its fluorophore. Modern design focuses on creating cores with high fluorescence quantum yields (a measure of fluorescence efficiency) and high molar extinction coefficients (a measure of light absorption), which together result in exceptional brightness. mdpi.comnih.gov Photostability, the ability to resist degradation upon light exposure, is another critical parameter, as it dictates how long a molecule can be imaged. acs.orgnih.govresearchgate.net Fluorophores like rhodamines and boron-dipyrromethene (BODIPY) dyes are popular scaffolds due to their excellent photophysical properties. mdpi.commedkoo.commdpi.com

Bioorthogonal Reaction Kinetics: The speed of the labeling reaction is crucial. nih.gov Faster kinetics allow for the use of lower probe concentrations, which reduces background signal and potential toxicity. oregonstate.edu The IEDDA reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO) is exceptionally fast, making it a preferred choice for dynamic imaging studies. wikipedia.orgbiosyn.com

| Reaction | Typical Reactants | Approximate Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Staudinger Ligation | Azide + Phosphine | ~0.001 nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | 0.1 - 1.0 researchgate.net |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | >1000 wikipedia.orgbiosyn.com |

Positioning BDP R6G Tetrazine within Contemporary Chemical Biology Research

This compound represents a state-of-the-art fluorescent probe that embodies the key design principles of a next-generation imaging agent. lumiprobe.com It integrates a highly fluorescent and photostable BODIPY-Rhodamine 6G (BDP R6G) dye with the exceptionally reactive tetrazine moiety. lumiprobe.comantibodies.com

The BDP R6G core provides the probe with its outstanding optical properties. BODIPY-based dyes are known for their sharp absorption and emission peaks, high quantum yields, and good photostability. mdpi.commdpi.comresearchgate.net The fusion with a rhodamine-like structure further enhances these characteristics, resulting in a fluorophore that is exceptionally bright and resistant to photobleaching. medkoo.comresearchgate.net

The tetrazine component enables rapid and specific labeling of biomolecules through the inverse-electron-demand Diels-Alder (IEDDA) reaction. lumiprobe.comnih.gov This reaction's high speed and selectivity allow researchers to efficiently tag molecules of interest, such as proteins or glycans that have been engineered to carry a strained alkene dienophile, even at low concentrations within the complex environment of a living cell. mdpi.comacs.org

These features make this compound particularly well-suited for advanced imaging techniques, including super-resolution microscopy (e.g., STED, STORM), which demand bright and robust fluorophores. mpg.dempg.de Its use allows for the visualization of cellular structures and dynamics at the nanoscale, pushing the boundaries of what can be observed in chemical biology. lumiprobe.commdpi.com

| Property | Value |

|---|---|

| Maximum Absorption (λabs) | ~530 nm antibodies.com |

| Maximum Emission (λem) | ~548 nm antibodies.com |

| Fluorescence Quantum Yield (ΦF) | ~0.96 antibodies.com |

| Molar Extinction Coefficient (ε) | Data not broadly published, but BDP cores are known for high values |

| Reactive Group | Tetrazine lumiprobe.com |

| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) lumiprobe.comantibodies.com |

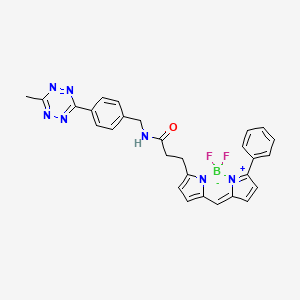

Structure

2D Structure

Properties

Molecular Formula |

C28H24BF2N7O |

|---|---|

Molecular Weight |

523.35 |

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C28H24BF2N7O/c1-19-33-35-28(36-34-19)22-9-7-20(8-10-22)18-32-27(39)16-14-23-11-12-24-17-25-13-15-26(21-5-3-2-4-6-21)38(25)29(30,31)37(23)24/h2-13,15,17H,14,16,18H2,1H3,(H,32,39) |

InChI Key |

WJROXGNPGGCLQF-UHFFFAOYSA-N |

SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)C6=CC=CC=C6)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BDP R6G tetrazine |

Origin of Product |

United States |

Synthetic Methodologies for Bdp R6g Tetrazine and Analogues

Convergent Synthesis Strategies for Multicomponent Fluorescent Tetrazine Probes

Precursor Synthesis of Rhodamine-Derived Fluorophores and BODIPY Chromophores

The foundation of the BDP R6G tetrazine probe lies in its constituent fluorophores. The synthesis of these precursors must be carefully planned to incorporate functional groups necessary for subsequent coupling reactions.

Rhodamine Derivatives: The synthesis of rhodamine-based fluorophores often begins with commercially available or custom-synthesized starting materials. A common method involves the condensation of a phthalic anhydride (B1165640) derivative with a substituted m-aminophenol in strong acid. mdpi.compsu.edu To create a point of attachment for other molecular fragments, the rhodamine structure can be modified in several ways. Functionalization can occur at the carboxyphenyl ring or the xanthene core's amino groups. psu.edursc.org For instance, a rhodamine precursor can be synthesized with a carboxylic acid, which can then be activated to form an amide bond with an amine-functionalized linker or another molecular component. nih.gov

BODIPY Chromophores: The synthesis of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core typically involves the condensation of pyrrole (B145914) derivatives with an acyl chloride or aldehyde, followed by complexation with boron trifluoride etherate (BF₃·OEt₂). acs.orgcolab.ws To prepare the BODIPY chromophore for its role in the this compound scaffold, it must be functionalized. A powerful technique for this is the regioselective halogenation (e.g., chlorination) of the BODIPY core at the α-positions (3 and 5) using reagents like copper(II) chloride. acs.org These halogenated BODIPYs are valuable precursors that can undergo subsequent substitution reactions to introduce linkers or other functional groups required for assembly into the final probe. acs.orgrsc.org

| Fluorophore Type | Key Synthetic Reaction | Functionalization Strategy | Reference |

|---|---|---|---|

| Rhodamine | Condensation of phthalic anhydride derivative and m-aminophenol | Introduction of carboxylic acid or amine on the carboxyphenyl ring | mdpi.compsu.edunih.gov |

| BODIPY | Condensation of pyrroles followed by BF₃ complexation | Regioselective α-halogenation and subsequent nucleophilic substitution | acs.orgacs.org |

Tetrazine Moiety Functionalization and Derivatization Approaches

The tetrazine ring is the bioorthogonal component of the probe, enabling its covalent attachment to target molecules via the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org The synthesis of functionalized tetrazines is a critical area of research, as the limited availability of commercial starting materials often necessitates the derivatization of existing tetrazine scaffolds. researchgate.net

Functionalization strategies aim to introduce a reactive handle onto the tetrazine ring, such as an amine, carboxylic acid, or alkyne, without compromising the ring's reactivity. universiteitleiden.nlgoogle.com This can be achieved through various methods:

Direct Synthesis from Nitriles: Some functionalized tetrazines can be prepared directly from the corresponding nitriles using reagents like hydrazine (B178648) and a metal catalyst, followed by an oxidation step. acs.org

Derivatization of Tetrazine Scaffolds: Existing tetrazine rings, often bearing simple substituents like methyl or phenyl groups, can be chemically modified. This may involve reactions on the substituents themselves or direct functionalization of the aromatic rings attached to the tetrazine core. researchgate.netacs.org

Tuning Reactivity: The reaction kinetics of the tetrazine can be modulated by introducing electron-withdrawing or electron-donating groups to its structure, allowing for the optimization of its performance in specific biological applications. nih.gov

Optimized Coupling Reactions for Assembling the this compound Scaffold

This step represents the convergence of the synthetic strategy, where the carefully prepared fluorophore and tetrazine precursors are joined. The choice of coupling reaction is dictated by the functional groups present on each fragment. A common and robust method is the formation of an amide bond, typically by reacting a carboxylic acid on one precursor with an amine on the other, often facilitated by a coupling reagent such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). nih.gov

For more complex assemblies, other reactions like palladium-mediated cross-coupling can be employed to link the components. acs.org The reaction conditions must be optimized to ensure high yields and prevent side reactions or degradation of the sensitive fluorophore and tetrazine moieties. The final this compound molecule is a bright and photostable dye where the tetrazine fragment is poised for IEDDA reactions with strained olefins like trans-cyclooctenes. lumiprobe.com

Purification and Characterization Techniques in Synthetic Organic Chemistry for Complex Probes

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and integrity of the final this compound probe. Given the complexity and polar nature of these molecules, standard purification techniques are often supplemented with more advanced methods.

Purification:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying complex fluorescent probes, allowing for the separation of the desired product from starting materials, reagents, and side products with high resolution.

Capillary Electrophoresis (CE): For highly charged or complex mixtures, techniques like preparative capillary transient isotachophoresis can be employed for purification. researchgate.net

Characterization: A combination of spectroscopic techniques is used to confirm the structure of the synthesized probe:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the covalent structure of the molecule, ensuring that all components are connected in the correct arrangement. rsc.orgrsc.org

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for confirming the molecular weight of the final compound, providing definitive evidence of its successful synthesis. rsc.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups and confirm the formation of new bonds, such as the amide linkage in the coupling step. rsc.org

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Purification of the final product | researchgate.net |

| NMR (¹H, ¹³C) | Structural elucidation and verification of covalent bonds | rsc.orgrsc.org |

| ESI-MS | Confirmation of molecular weight | nih.gov |

| FTIR | Identification of functional groups and bond formation | rsc.org |

Chemo- and Regioselectivity Considerations in this compound Synthesis

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of multicomponent probes like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, during the coupling step, the reaction must selectively form a bond between the intended functional groups on the fluorophore and the tetrazine linker, without affecting other reactive sites within the molecules.

Regioselectivity is the control of the position at which a reaction occurs. When functionalizing the rhodamine or BODIPY cores, reactions must be directed to a specific, desired position to ensure the correct final architecture and preserve the photophysical properties of the dye. psu.edu

Strategies to control selectivity include the use of protecting groups to temporarily block reactive sites, the careful choice of catalysts and reagents that favor a specific reaction pathway, and planning the synthetic sequence to minimize unwanted side reactions. google.comnih.gov For instance, the tetrazine moiety can be sensitive to certain reagents, particularly reducing agents, which can lead to its inactivation. nih.gov Therefore, the synthetic route must be designed to introduce or handle the tetrazine under compatible conditions, often making it one of the last components to be added.

Scalability and Efficiency Enhancements in this compound Production for Research Applications

For this compound to be widely useful in research, its synthesis must be efficient and scalable. While traditional batch chemistry is suitable for initial discovery, producing larger quantities (milligrams to grams) often requires process optimization. psu.eduresearchgate.net

Flow Chemistry: A key technological innovation for enhancing efficiency and scalability is the use of continuous-flow reactors. acs.orgnih.gov Instead of large flasks, reactants are pumped through small-diameter tubes or microfluidic chips. This offers several advantages:

Improved Heat and Mass Transfer: Leading to faster reactions and better control over reaction conditions.

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic or hazardous reactions.

Facile Scalability: Production can be increased by either running the system for longer periods, increasing the flow rate, or by "numbering up"—running multiple reactors in parallel. acs.org

Mechanistic Investigations of Tetrazine Mediated Bioorthogonal Ligation with Bdp R6g Tetrazine

Reaction Kinetics and Rate Constant Determinations for Inverse-Electron-Demand Diels-Alder Cycloadditions

The iEDDA reaction is a type of [4+2] cycloaddition where the electronic demand is reversed compared to the classic Diels-Alder reaction. nih.gov In this case, the electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich dienophile, such as a strained alkene or alkyne. lumiprobe.comnih.gov The reaction proceeds through a concerted, but often asynchronous, transition state, leading to a bicyclic intermediate that quickly eliminates a molecule of dinitrogen to form a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine. nih.govresearchgate.net

The kinetics of these reactions are typically determined by monitoring the disappearance of the tetrazine's characteristic color or fluorescence under pseudo-first-order conditions, with an excess of the dienophile. nih.gov The rate-determining step is generally the initial cycloaddition. nih.gov BDP R6G tetrazine is designed for iEDDA reactions, where its tetrazine fragment readily ligates with strained olefins like trans-cyclooctenes (TCO) and cyclopropenes. lumiprobe.comlumiprobe.comlumiprobe.com The reaction rates for iEDDA reactions are among the fastest known for click chemistry, demonstrating exceptional kinetics. lumiprobe.com

Table 1: General Second-Order Rate Constants for iEDDA Reactions This table presents a range of reported rate constants for various tetrazine-dienophile pairs to provide context for the reactivity of these systems. Specific data for this compound was not available in the search results.

| Tetrazine Reactant | Dienophile Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene derivatives | Varies | Not Specified |

| Tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 | Biological Systems |

| Tetrazine | Isonitriles | up to 57 | Not Specified |

| Tetrazine | Vinylboronic acids (VBAs) | 27 | Not Specified |

The reactivity of tetrazines in iEDDA reactions is significantly governed by both electronic and steric factors. researchgate.net

Electronic Effects: The rate of the iEDDA reaction is accelerated by the presence of electron-withdrawing groups (EWGs) on the tetrazine ring. researchgate.netresearchgate.net EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. nih.gov This increased reactivity, however, often comes at the cost of reduced stability of the tetrazine under physiological conditions. researchgate.net Conversely, electron-donating groups on the dienophile increase its HOMO energy, which also enhances the reaction rate.

The reaction environment, including the solvent, plays a crucial role in the kinetics and selectivity of Diels-Alder reactions. mdpi.com While specific studies on this compound are limited, general principles can be applied.

Influence of Electronic and Steric Factors on Reaction Rates

Selectivity and Orthogonality of this compound Reactions in Complex Biological Milieux

A key advantage of the tetrazine-alkene iEDDA reaction is its exceptional selectivity and orthogonality. lumiprobe.comresearchgate.net This means the reaction proceeds efficiently in the presence of a vast excess of other biological molecules and functional groups without side reactions. researchgate.net this compound is designed for such selective targeting in complex biological systems.

The high selectivity arises from the unique electronic requirements of the iEDDA reaction, which are not met by endogenous biomolecules. researchgate.net This allows for the precise labeling of target molecules that have been pre-functionalized with a strained alkene or alkyne. The reaction's orthogonality has been demonstrated in various applications, including multiplexed cell surface protein imaging, where tetrazine ligation can be performed alongside other bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net However, challenges remain, as some strained alkynes can react with endogenous thiols, highlighting the importance of choosing the right bioorthogonal partners for a given biological context. researchgate.netthieme-connect.de

Byproduct Formation and Stability of this compound Adducts

The primary byproduct of the iEDDA reaction between a tetrazine and an alkene is dinitrogen (N₂), which is biologically inert and readily diffuses away. sigmaaldrich.com The reaction forms a stable 4,5-dihydropyridazine adduct, which can subsequently be oxidized to the corresponding pyridazine. nih.govresearchgate.net

The stability of the resulting adduct is crucial for applications such as fluorescence imaging, where the signal must persist over time. The BDP core of this compound is known for its high photostability. lumiprobe.com The stability of the BODIPY core itself can be influenced by substituents, with dicyano-substituted BODIPYs showing enhanced stability under acidic conditions. researchgate.net The stability of the tetrazine reactant itself is also a consideration; while EWGs increase reactivity, they can decrease stability in aqueous solutions. researchgate.net More stable tetrazines, such as monomethyl tetrazines, have been developed to address this. reading.ac.uk The adduct formed from the reaction of this compound with a dienophile is generally stable, allowing for robust detection and imaging.

In some cases, side products can form. For example, in a reaction between an unsymmetrical tetrazine and hexanaldehyde, a significant amount of unidentified byproducts was observed when using a 1:1 mixture of acetonitrile (B52724) and water as the solvent. arkat-usa.org

pH and Temperature Dependence of Bioorthogonal Reactions Involving this compound

The rate and efficiency of bioorthogonal reactions can be influenced by physiological parameters such as pH and temperature. researchgate.net

pH Dependence: The stability of both the tetrazine and the dienophile can be pH-dependent. For instance, the reaction of NHS esters with amino groups is highly pH-dependent, with an optimal range of 8.3-8.5. lumiprobe.com While the iEDDA reaction itself is less sensitive to pH than many other labeling chemistries, the stability of the reactants can be affected. The BODIPY core of BDP R6G is generally stable, but extreme pH conditions can lead to degradation. researchgate.net Some tetrazines exhibit decreased stability in aqueous conditions, which can be exacerbated by pH changes. thieme-connect.de

Temperature Dependence: Like most chemical reactions, the rate of the iEDDA cycloaddition is temperature-dependent. The reactions are typically rapid enough to proceed efficiently at physiological temperatures (around 37°C). researchgate.net Some studies have noted that performing reactions at lower temperatures (e.g., 7°C) can help to inhibit bacterial growth during long incubation periods in biological samples. researchgate.net The fluorescence properties of dyes like R6G can also be temperature-dependent. science.gov

Advanced Spectroscopic and Photophysical Characterization Techniques for Bdp R6g Tetrazine

Elucidating Electronic Transitions through Advanced Absorption and Emission Spectroscopy

The electronic transitions of BDP R6G tetrazine are characterized by its distinct absorption and emission spectra. The dye exhibits an absorption maximum at approximately 530 nm and an emission maximum at around 548 nm. lumiprobe.combroadpharm.comantibodies.com These spectral properties are central to its function as a fluorescent probe, particularly in the R6G channel. lumiprobe.comalabiolab.ro The molecule's high extinction coefficient contributes to its strong absorption of light, a key factor in its brightness. lumiprobe.com

The absorption and emission profiles of BODIPY dyes, including this compound, are influenced by their molecular structure. researchgate.net Modifications to the BODIPY core can alter the electronic distribution within the chromophore, leading to changes in the absorption and emission spectra. researchgate.net However, BDP R6G is designed to mimic the spectral properties of R6G, making it a suitable substitute in various fluorescence-based applications. lumiprobe.comhodoodo.com

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics of this compound

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the excited-state dynamics of fluorescent molecules like this compound. lightcon.com This method provides insights into the processes that occur between the absorption of a photon and the subsequent emission of fluorescence, including the fluorescence lifetime. horiba.com

The fluorescence lifetime of a fluorophore is the average time it spends in the excited state before returning to the ground state. For BDP R6G and its derivatives, a relatively long fluorescence lifetime is a noted characteristic, which is advantageous for certain applications like fluorescence polarization assays. lumiprobe.comlumiprobe.com The decay of the excited state is a critical parameter that can be influenced by the molecule's environment and its interactions with other molecules. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications in Research

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that creates contrast based on the fluorescence lifetime of the fluorophore at each pixel of an image, rather than its intensity. nih.gov This method is particularly useful for probing the local environment of a fluorophore, as factors like ion concentration, pH, and molecular binding can influence the fluorescence lifetime. nih.gov

Given the sensitivity of BODIPY dyes' fluorescence lifetimes to their surroundings, this compound is a potential candidate for FLIM studies. nih.govresearchgate.net By conjugating this compound to a specific biomolecule, FLIM can be used to map the distribution and interactions of that molecule within a cell, providing information that is not accessible through conventional fluorescence intensity imaging. nih.gov

Investigation of Intersystem Crossing and Quantum Yield Parameters via Advanced Techniques

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. lumiprobe.com this compound exhibits a very high fluorescence quantum yield, reported to be 0.96. lumiprobe.combroadpharm.comantibodies.com This high quantum yield is a major contributor to the dye's brightness. lumiprobe.com

Förster Resonance Energy Transfer (FRET) Studies with this compound as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). horiba.comteledynevisionsolutions.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a valuable tool for studying molecular interactions and conformational changes. horiba.comspie.org

For FRET to occur, there must be a spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. horiba.com Given its absorption and emission properties, this compound can potentially act as either a donor or an acceptor in a FRET pair. lumiprobe.comaxispharm.com For instance, it could serve as an acceptor when paired with a donor that emits in the blue or green region of the spectrum, such as a coumarin (B35378) or another BODIPY dye. lumiprobe.com Conversely, it could act as a donor to an acceptor that absorbs in the orange-red region of the spectrum. The choice of FRET partner would be critical and depend on the specific application and the required spectral characteristics. nih.gov

Circular Dichroism and Related Chiroptical Spectroscopies for Conformation Analysis

Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. univ-amu.fr It is a powerful tool for studying the conformation and stereochemistry of molecules. researchgate.net While the BODIPY core itself is achiral, chirality can be induced by the introduction of chiral substituents or through interactions with a chiral environment. researchgate.net

There is growing interest in developing chiral BODIPY-based dyes for applications in chiroptical materials and sensing. researchgate.net If this compound were to be incorporated into a chiral system, for example, by binding to a protein or a DNA structure, its conformation could potentially be probed using CD spectroscopy. univ-amu.frresearchgate.net The resulting CD spectrum would provide information about the induced chirality and the conformational state of the dye-biomolecule conjugate. researchgate.net

Data Tables

Table 1: Spectroscopic Properties of this compound

| Property | Value | References |

| Excitation Maximum (λ_abs) | 530 nm | lumiprobe.combroadpharm.comantibodies.com |

| Emission Maximum (λ_em) | 548 nm | lumiprobe.combroadpharm.comantibodies.com |

| Fluorescence Quantum Yield (Φ_F) | 0.96 | lumiprobe.combroadpharm.comantibodies.com |

| Molecular Weight | 523.34 g/mol | lumiprobe.comlumiprobe.com |

| Molecular Formula | C28H24BF2N7O | lumiprobe.comlumiprobe.com |

Applications of Bdp R6g Tetrazine in Advanced Biological Research Methodologies

Spatiotemporal Fluorescent Labeling of Biomolecules and Subcellular Structures in vitro

The unique properties of BDP R6G tetrazine make it highly suitable for the spatiotemporal fluorescent labeling of a variety of biomolecules and subcellular structures in vitro. Its ability to react specifically and efficiently through bioorthogonal chemistry allows for precise tagging without disrupting the native biological functions. nih.gov This has paved the way for detailed investigations into the localization and dynamics of proteins, glycans, lipids, and nucleic acids within a cellular context. nih.gov

Site-Specific Protein Labeling Strategies

The site-specific labeling of proteins is crucial for understanding their function, localization, and interactions. This compound, in conjunction with genetic code expansion techniques, provides a powerful method for achieving this. Researchers can introduce a non-canonical amino acid containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO), into a specific site on a protein of interest. nih.gov This genetically encoded reactive handle then serves as a target for the this compound probe.

The subsequent inverse electron demand Diels-Alder reaction between the tetrazine and the TCO-modified protein is highly efficient and occurs rapidly at low concentrations, enabling the attachment of the bright and photostable BDP R6G fluorophore to a precise location on the protein. nih.gov This strategy has been successfully employed to label proteins on the cell surface and within the cell, facilitating studies on protein dynamics and post-translational modifications like glycosylation and lipidation. nih.gov

Glycan and Lipid Modification and Visualization in Cell Cultures

This compound is also instrumental in the study of glycans and lipids, two major classes of biomolecules that are challenging to visualize with traditional methods. Metabolic labeling strategies are often employed, where cells are incubated with modified monosaccharides or fatty acids that contain a bioorthogonal reactive group, such as a trans-cyclooctene (TCO). nih.gov These modified precursors are incorporated into cellular glycans and lipids through the cell's natural metabolic pathways.

Following metabolic incorporation, the cells can be treated with this compound. The tetrazine dye will specifically react with the TCO-modified glycans and lipids, allowing for their fluorescent visualization. nih.gov This approach has been used to study the distribution and trafficking of these important biomolecules in cell cultures. The hydrophobic nature of the BDP core also makes related dyes suitable for labeling non-polar and lipophilic structures. lumiprobe.com

Nucleic Acid Tagging and Imaging Methodologies

The application of this compound extends to the labeling and imaging of nucleic acids. Similar to the strategies for proteins and glycans, this often involves the metabolic incorporation of modified nucleosides containing a bioorthogonal handle into DNA or RNA during replication or transcription. nih.govnih.gov For instance, 2'-deoxyuridines modified with dienophiles can be incorporated into nascent DNA. nih.gov

Once the modified nucleosides are part of the nucleic acid structure, this compound can be introduced to specifically label these sites through the iEDDA reaction. This enables the visualization of newly synthesized DNA or RNA within cells. nih.gov This technique is particularly valuable for studying processes like DNA replication and repair, and for tracking the localization and dynamics of specific nucleic acid populations. nih.gov

Live-Cell Imaging and Tracking of Dynamic Biological Processes (Excluding In Vivo Human Data)

The excellent photophysical properties and bioorthogonal reactivity of this compound make it a powerful tool for live-cell imaging. lumiprobe.comnih.govalabiolab.ro Its brightness and photostability allow for prolonged imaging without significant signal loss, while the specificity of the tetrazine ligation ensures that only the intended targets are labeled, minimizing background fluorescence. encyclopedia.pubharvard.edu This enables researchers to track dynamic biological processes in real-time, providing insights into the complex and transient events that govern cellular function.

Receptor Internalization and Trafficking Studies

Receptor internalization is a fundamental process in cell signaling and nutrient uptake. This compound can be used to study the dynamics of this process with high spatiotemporal resolution. In a typical experiment, a receptor of interest on the cell surface is first labeled with a TCO-containing ligand or antibody. Upon binding, the receptor-ligand complex is internalized by the cell.

By adding this compound to the cell culture medium, the internalized complexes can be visualized as they are trafficked through the endocytic pathway. The high brightness of the BDP R6G fluorophore allows for the tracking of individual vesicles containing the labeled receptor, providing detailed information about the kinetics and destination of internalized cargo. This approach has been particularly useful in studying the fate of cell surface receptors following ligand binding.

Organelle Dynamics and Intercellular Interactions

The ability to label specific subcellular structures is essential for understanding their dynamic behavior and interactions. This compound, in combination with targeted labeling strategies, can be used to visualize the dynamics of various organelles. For example, by targeting a TCO-modified protein to the mitochondria or endoplasmic reticulum, these organelles can be specifically labeled with this compound. thermofisher.com

This allows for the real-time tracking of organelle morphology, movement, and interactions with other cellular components. The high photostability of the BDP R6G dye is particularly advantageous for long-term imaging studies of these dynamic processes. Furthermore, by labeling different cell populations with distinct fluorophores, this compound can be used to study intercellular interactions and communication in co-culture systems.

Probing Enzyme Activity and Metabolite Flux in Live Cells

The ability to visualize enzymatic activity and track the flow of metabolites in real-time within living cells is crucial for understanding cellular function and disease states. This compound, through its participation in bioorthogonal chemistry, offers innovative strategies to achieve this.

One advanced method involves the enzymatic release of a reactive probe, a strategy known as Tetrazine Release and Activation by Cellular Enzymes (TRACE). uni-wuerzburg.de In this approach, a "caged" and non-reactive dihydrotetrazine is designed to be a substrate for a specific enzyme. uni-wuerzburg.de Upon encountering its target enzyme within a cell, the cage is cleaved, releasing the active tetrazine. uni-wuerzburg.de This newly freed tetrazine can then rapidly react with a dienophile-modified BDP R6G, leading to site-specific fluorescence and allowing for the imaging of enzyme activity in distinct cellular compartments. uni-wuerzburg.de This method leverages the differential enzyme expression across various cell types or organelles to achieve highly specific labeling. uni-wuerzburg.de

Furthermore, this compound is a valuable tool for monitoring metabolite flux. rsc.org This is often achieved through metabolic labeling, where a small bioorthogonal handle, such as a strained alkene or alkyne (e.g., trans-cyclooctene, TCO), is attached to a metabolite of interest (e.g., a sugar, amino acid, or lipid). rsc.orgnih.gov Cells are fed this modified metabolite, which is then incorporated into larger biomolecules through the cell's natural metabolic pathways. rsc.org At a desired time point, the this compound is introduced. It reacts specifically and rapidly with the TCO-tagged metabolites via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, effectively lighting up the molecules and allowing their trafficking and localization to be tracked. rsc.orgnih.gov This strategy has been successfully used to visualize the metabolic labeling of important biomolecules like glycans in living organisms. rsc.org

Advanced Biosensing and Detection Paradigms Utilizing this compound

The responsive nature of the this compound system, where its fluorescence can be modulated by the bioorthogonal reaction, makes it an excellent platform for developing advanced biosensors.

A significant advantage of many tetrazine-fluorophore conjugates is their function as "turn-on" fluorescent probes. nih.govnih.gov In its native state, the tetrazine moiety substantially quenches the fluorescence of the attached BDP R6G dye. nih.gov The proposed mechanisms for this quenching effect include Förster Resonance Energy Transfer (FRET) and photoinduced electron transfer (PET) from the excited fluorophore to the electron-poor tetrazine ring. uni-wuerzburg.denih.gov This quenching is highly efficient, resulting in a dark, non-fluorescent probe. nih.gov

When the this compound probe encounters its target—a biomolecule labeled with a strained dienophile like trans-cyclooctene (TCO)—the IEDDA reaction occurs. nih.gov This reaction consumes the tetrazine, breaking its quenching interaction with the BDP R6G fluorophore. nih.gov The result is a dramatic increase in fluorescence intensity, in some cases by as much as 20-fold, which "turns on" the signal precisely at the site of the target molecule. nih.govnih.gov This mechanism provides a high signal-to-noise ratio, as the background fluorescence from unreacted probes is minimal, eliminating the need for extensive washing steps in live-cell imaging. nih.gov

Conversely, "turn-off" sensing mechanisms can also be designed. In this paradigm, a fluorescent complex is engineered to be quenched upon interaction with a specific analyte. nih.govresearcher.life While not a native feature of the this compound reaction itself, one could envision a scenario where the product of the tetrazine ligation subsequently binds to a quencher, such as a paramagnetic metal ion, leading to a decrease in fluorescence. nih.gov Generally, turn-off sensors are effective but require careful controls to distinguish specific quenching from photobleaching. nih.gov

| Sensing Mechanism | Principle | State of this compound | Result of Bioorthogonal Reaction | Key Advantage |

| Turn-On | The tetrazine moiety quenches the fluorescence of the BDP R6G dye. | Non-fluorescent (quenched) | Tetrazine is consumed, releasing the fluorophore from quenching. | High signal-to-noise ratio, low background. nih.govnih.gov |

| Turn-Off | A fluorescent complex is designed to be quenched upon binding to a specific analyte post-ligation. | Fluorescent (after initial reaction) | Product binds to an analyte that quenches fluorescence. | Can detect the presence of specific quenching agents. nih.govresearcher.life |

Ratiometric fluorescent sensors offer a more robust and quantitative detection method by measuring the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in correction for variations in probe concentration, excitation light intensity, and other environmental factors. nih.gov

This compound can be incorporated into ratiometric sensors. A prime example is the development of a tetrazine-based ratiometric pH sensor, which bridges a BODIPY donor and a pH-sensitive rhodamine acceptor with a tetrazine linker. medchemexpress.com While not BDP R6G itself, this system demonstrates the principle of using a BODIPY-tetrazine construct for ratiometric sensing. In such a design, the BDP R6G could serve as a stable, pH-insensitive reference fluorophore (the donor), while a second, pH-sensitive dye (the acceptor) is also part of the molecule. Changes in pH would only affect the emission of the acceptor dye, thus altering the ratio of the two emission intensities and allowing for precise pH quantification. medchemexpress.com The tetrazine component allows this entire sensor to be anchored to specific cellular locations via bioorthogonal labeling, enabling the measurement of pH gradients in distinct subcellular compartments or within tumorspheres with high precision. medchemexpress.com

| pH Sensor Component | Role in Ratiometric Sensing | Example Finding medchemexpress.com |

| BODIPY Donor | FRET donor; provides a stable reference signal. | Emits at a constant intensity regardless of pH. |

| Rhodamine Acceptor | FRET acceptor; its fluorescence is sensitive to pH changes. | Emission intensity changes with pH. |

| Tetrazine Linker | Anchors the sensor to a specific biomolecule via bioorthogonal reaction. | Allows for targeted, in-situ pH measurement. |

| Resulting pKa | The pH at which the sensor is most sensitive. | 6.92 |

| Detection Precision | The smallest change in pH the sensor can reliably detect. | 0.02 pH units |

Turn-On/Turn-Off Fluorescent Sensing Mechanisms

Super-Resolution Microscopy Techniques Employing this compound

Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. rfi.ac.ukbiotium.com The exceptional brightness and photostability of the BDP R6G fluorophore, combined with the specific labeling capability of the tetrazine group, make this compound an excellent candidate for these advanced imaging methods. lumiprobe.comuni-wuerzburg.de

STED microscopy achieves sub-diffraction resolution by using two lasers: an excitation laser that excites all fluorophores in a diffraction-limited spot, and a donut-shaped "depletion" laser that de-excites fluorophores at the periphery of the spot through stimulated emission. rfi.ac.uknews-medical.net This leaves only a small, nanoscale area of fluorophores in the center of the donut that are able to fluoresce and be detected. news-medical.net

For a dye to be effective for STED, it must be very bright to provide sufficient signal from the small detection volume and highly photostable to withstand the intense laser light, particularly the depletion laser. sysy.comresearchgate.net BDP R6G possesses these qualities. lumiprobe.com By conjugating this compound to antibodies or other targeting molecules via its reactive tetrazine handle, researchers can specifically label proteins and structures within cells. The subsequent application of STED microscopy can then reveal their organization with a resolution of tens of nanometers, far beyond what is possible with conventional confocal microscopy. rfi.ac.uksysy.com

STORM and PALM are related techniques that rely on the sequential imaging and localization of individual, stochastically activated fluorophores. biotium.comnih.govnikon.com Over thousands of imaging frames, a sparse subset of fluorophores is activated, imaged, and then photobleached or switched off. nih.gov The precise center of each single-molecule emission is calculated, and these localizations are compiled to reconstruct a final super-resolution image. nih.govnikon.com

The success of STORM/PALM depends on using photoswitchable or photoactivatable probes. nih.gov The bioorthogonal reaction of this compound is particularly advantageous here. The "turn-on" nature of the probe means that fluorescence is only generated upon successful labeling of the target molecule, which provides a high signal-to-noise ratio crucial for detecting single-molecule events. uni-wuerzburg.de The high photon output and photostability of the BDP R6G dye ensure that enough photons are collected from each molecule before it photobleaches, allowing for high localization precision, often in the range of 20 nm. uni-wuerzburg.denikon.com By using this compound, researchers can achieve highly specific, single-molecule level labeling of proteins and other biomolecules for subsequent STORM or PALM imaging in both fixed and living cells. uni-wuerzburg.de

Structured Illumination Microscopy (SIM)

Structured Illumination Microscopy (SIM) is a super-resolution fluorescence imaging technique that enables the visualization of cellular structures with a resolution surpassing the diffraction limit of light. nih.govbiorxiv.org Recognized for its high imaging speed, reduced phototoxicity, and compatibility with a wide array of fluorescent probes, SIM is particularly well-suited for studying dynamic processes in living cells. nih.govjanelia.org The technique achieves enhanced resolution by illuminating the sample with a series of patterned light grids (moiré patterns) and then computationally reconstructing a super-resolved image from the acquired raw data. janelia.orgnih.gov The quality of SIM imaging is highly dependent on the properties of the fluorescent labels used, requiring probes that are bright, photostable, and offer high contrast.

This compound is a prime candidate for SIM applications due to its exceptional photophysical characteristics. As a borondipyrromethene (BODIPY) dye, it offers high brightness and photostability, which are critical for withstanding the multiple exposures required during SIM acquisition without significant photobleaching. lumiprobe.comglpbio.com Its high fluorescence quantum yield ensures that the emitted signal is strong, contributing to a better signal-to-noise ratio in the final reconstructed image. antibodies.com

The key to its application in advanced microscopy is the tetrazine moiety, which facilitates bioorthogonal labeling through the inverse-electron-demand Diels-Alder (iEDDA) reaction. antibodies.comlumiprobe.com This highly specific and rapid "click chemistry" reaction allows this compound to be conjugated to target biomolecules that have been pre-functionalized with a strained alkene, such as trans-cyclooctene (TCO). lumiprobe.com A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is substantially quenched by the tetrazine ring until the iEDDA reaction occurs, leading to a significant increase in fluorescence intensity upon labeling. nih.gov This "turn-on" mechanism is highly beneficial for live-cell imaging as it minimizes background fluorescence from unbound probes, thereby enhancing image contrast and specificity. nih.govnih.gov

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 530 nm | antibodies.com |

| Emission Maximum (λem) | 548 nm | antibodies.com |

| Fluorescence Quantum Yield (Φ) | 0.96 | antibodies.com |

| Molecular Formula | C₂₈H₂₄N₇BF₂O | antibodies.com |

| Molecular Weight | 523.34 g/mol | antibodies.com |

| Reactive Group | Tetrazine | antibodies.comlumiprobe.com |

| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (iEDDA) | lumiprobe.com |

Detailed Research Findings

While direct studies showcasing this compound in SIM are emerging, the general applicability of tetrazine-functionalized dyes in this context is well-documented. Research has demonstrated the successful use of bioorthogonal labeling with tetrazine dyes for super-resolution imaging of complex biological structures. nih.gov

In one significant study, researchers utilized this methodology to visualize the GABA-A receptor in primary cultured neurons using SIM. nih.gov The technique of genetic code expansion (GCE) was employed to site-specifically incorporate a non-canonical amino acid bearing a TCO group into an extracellular domain of the receptor. The modified receptors were then labeled with a tetrazine-conjugated fluorophore (Pyrimidyl-tet-ATTO643). This approach allowed for highly specific labeling with minimal linkage error, which is crucial for the crowded environment of the synaptic cleft. nih.gov The subsequent SIM imaging provided super-resolution visualization of the GABA-A receptor subunits relative to presynaptic compartments. nih.gov

This study serves as a powerful proof-of-principle for the use of tetrazine-based probes in SIM. Given that BDP R6G possesses superior brightness and quantum yield compared to many other fluorophores, its conjugation to tetrazine is expected to provide an even more robust tool for similar SIM-based investigations. antibodies.com The principles of bioorthogonal labeling and the imaging advantages conferred by the tetrazine ligation are directly transferable.

Table 2: Research Findings on Tetrazine-Dye Labeling for SIM Imaging of GABA-A Receptors

| Parameter | Details | Reference |

|---|---|---|

| Target Protein | GABA-A Receptor α2 subunit | nih.gov |

| Labeling Strategy | Genetic Code Expansion (GCE) to introduce a TCO-modified non-canonical amino acid. | nih.gov |

| Probe | Pyrimidyl-tet-ATTO643 (A tetrazine-functionalized dye) | nih.gov |

| Imaging Technique | Structured Illumination Microscopy (SIM) | nih.gov |

| Biological System | Primary hippocampal neurons | nih.gov |

| Key Finding | Successful super-resolution imaging of specifically labeled GABA-A receptor subunits in a crowded synaptic environment. | nih.gov |

| Significance | Demonstrated the feasibility and advantage of using bioorthogonal tetrazine-dye labeling for high-resolution SIM imaging of specific proteins in complex cellular systems. | nih.gov |

The combination of BDP R6G's excellent photophysics with the specificity and fluorogenic potential of the tetrazine bioorthogonal reaction makes this compound a highly promising tool for pushing the boundaries of live-cell SIM imaging.

Theoretical and Computational Investigations of Bdp R6g Tetrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods are indispensable for probing the electronic structure of molecules, which directly influences their photophysical properties and reactivity. These calculations can predict energy levels, electron density distribution, and transition states, providing a molecular-level understanding.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and predicting the reactivity of molecules. For compounds like BDP R6G tetrazine, DFT calculations can be applied to study the reaction pathways involved in the IEDDA reaction. While specific DFT studies on the IEDDA reaction pathway of this compound were not detailed in the provided snippets, DFT is commonly used to calculate the energy profiles of cycloaddition reactions, identify transition states, and determine activation energies. bioregistry.io Studies on related tetrazine probes and their reactions with dienophiles often employ DFT to elucidate the reaction mechanism and understand factors influencing reaction rates. This approach can provide insights into how the electronic properties of the tetrazine and the dienophile affect the cycloaddition process.

DFT calculations can also be used to compare the energy landscapes of different conformers of the molecule, helping to understand their relative stabilities. This is particularly relevant for flexible molecules with multiple rotatable bonds.

Ab initio methods, which are based on first principles of quantum mechanics, are valuable for studying the excited-state properties of fluorescent dyes like the BDP core in this compound. These methods can calculate excitation energies, oscillator strengths, and predict absorption and emission spectra.

For BODIPY dyes, ab initio methods, including approaches like Configuration Interaction Singles (CIS) and time-dependent DFT (TD-DFT), are used to investigate the nature of electronic transitions, such as the HOMO-LUMO transitions responsible for absorption and fluorescence. These calculations can reveal how structural modifications or environmental factors affect the energy levels and the efficiency of radiative and non-radiative decay processes. Studies on related pyrromethene dyes have utilized these methods to understand the localization of electron density in HOMO and LUMO states and how it relates to the observed spectral properties. Applying these methods to this compound would provide a theoretical basis for its observed absorption and emission characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, particularly in solution. While specific MD studies on this compound were not found in the provided snippets, MD simulations are commonly applied to study the conformational analysis of flexible molecules in different solvents.

MD simulations can explore the accessible conformations of the this compound molecule, revealing the distribution of different spatial arrangements and the energy barriers between them. This is important because the conformation can influence both the photophysical properties and the reactivity of the molecule. Furthermore, MD simulations can model the interactions between this compound and solvent molecules, providing information on solvation effects, which can impact spectral properties (solvatochromism) and potentially influence the accessibility of the tetrazine group for reaction.

In Silico Design and Optimization of Novel this compound Derivatives

In silico design, which involves computational methods for the design and optimization of new molecules, is a powerful approach for developing novel this compound derivatives with tailored properties. By using computational tools, researchers can predict the properties of potential new compounds before they are synthesized, saving time and resources.

Based on the understanding gained from quantum chemical calculations and molecular dynamics simulations, in silico methods can be used to design derivatives with altered spectral properties, enhanced reactivity, or improved solubility. This can involve modifying the substituents on the BDP core or the linker connecting the BDP and tetrazine moieties. Computational tools can predict how these modifications will affect the electronic structure, absorption and emission wavelengths, fluorescence quantum yield, and the reactivity of the tetrazine group in IEDDA reactions. In silico approaches contribute to the rational design of fluorogenic probes, where the fluorescence is activated upon reaction, by optimizing the electronic coupling between the fluorophore and the tetrazine quencher.

Challenges and Future Directions in Bdp R6g Tetrazine Research

Development of Enhanced Photostability and Quantum Yield for Long-Term Imaging

Photostability is a critical factor for fluorescent probes in biological imaging, especially for extended observation periods nih.govacs.org. While BDP R6G is described as a very bright and photostable dye with a high fluorescence quantum yield of 0.96 antibodies.combroadpharm.com, maintaining this performance during prolonged or intense illumination in complex biological environments remains a challenge. Photobleaching, the irreversible destruction of the fluorophore, limits the duration of imaging experiments and can hinder the tracking of dynamic biological processes.

Future directions in this area focus on strategies to improve the intrinsic photostability of the BDP core and the conjugated system. This includes chemical modifications to the fluorophore structure to make it more resistant to photo-induced degradation pathways, such as those involving radical species nih.govacs.org. Research on other fluorescent probes suggests that structural modifications, such as replacing substituents with cyclic amino rings, can significantly enhance photostability rsc.org. Additionally, incorporating radical scavengers or optimizing imaging buffers can mitigate photobleaching nih.govacs.org.

The quantum yield, representing the efficiency of fluorescence emission, is also crucial for bright probes. Although BDP R6G tetrazine already exhibits a high quantum yield antibodies.combroadpharm.com, further enhancements or maintaining high quantum yield in diverse biological milieus and after conjugation are active areas of research. The photophysical properties, including quantum yield, can be influenced by the solvent polarity and the conjugation process itself rsc.org.

Integration of this compound with Advanced Microfluidic and High-Throughput Screening Platforms

The rapid kinetics and bioorthogonality of the tetrazine ligation make this compound suitable for applications in advanced platforms like microfluidics and high-throughput screening (HTS). Microfluidic devices allow for precise control over reaction conditions and small sample volumes, which is advantageous for studying biological interactions and performing assays cam.ac.uk. HTS platforms enable the rapid screening of large libraries of compounds or biological samples.

Integrating this compound with these platforms involves adapting the click chemistry protocols to the specific requirements of the systems. In microfluidics, this could involve performing on-chip labeling reactions or using droplet-based microfluidics for high-throughput analysis of single cells or reactions cam.ac.uk. The fast reaction rate of tetrazine ligation is beneficial for rapid labeling within microfluidic channels.

Future directions include developing microfluidic devices specifically designed for performing and analyzing tetrazine ligation-based assays, potentially incorporating features for rapid mixing, incubation, and fluorescence detection. For HTS, the focus is on developing robust and miniaturized assay formats that utilize this compound for rapid and sensitive detection of target molecules or events. This could involve developing cell-based assays or biochemical screens that leverage the click chemistry handle for immobilization, detection, or activation. Challenges include ensuring compatibility of the click reaction with the materials used in these platforms and optimizing reaction conditions for miniaturized formats.

Exploration of New Biological Targets and Research Applications

This compound is primarily used for labeling targets that have been functionalized with a strained dienophile, such as TCO. This approach has been applied in various biological contexts, including cellular imaging and potentially in vivo applications frontiersin.org. The versatility of the tetrazine ligation allows for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids, provided they can be appropriately functionalized with the dienophile partner acs.orgnih.gov.

Future research aims to expand the repertoire of biological targets that can be labeled using this compound. This involves developing new strategies for site-specific incorporation of strained dienophiles into different classes of biomolecules and within complex biological structures. Applications could extend to tracking specific proteins in real-time, visualizing metabolic pathways, or labeling components of the extracellular matrix.

Furthermore, researchers are exploring new research applications beyond basic imaging. This could include using this compound in conjunction with other techniques, such as fluorescence lifetime imaging microscopy (FLIM) or super-resolution microscopy, to gain more detailed information about the labeled targets and their environment. The use of tetrazine ligation in developing click-activated prodrugs or radiopharmaceuticals also represents a significant area of exploration nih.govnih.gov.

Overcoming Off-Target Reactivity and Improving Signal-to-Noise Ratios in Complex Systems

While tetrazine ligation is considered highly bioorthogonal, minimizing off-target reactivity and improving signal-to-noise ratios in complex biological systems remain important challenges. Off-target reactions can lead to non-specific labeling, increasing background fluorescence and potentially interfering with biological processes. In complex environments like live cells or tissues, endogenous molecules could potentially react with the tetrazine or dienophile, albeit at much slower rates than the intended click reaction.

Strategies to overcome off-target reactivity include careful design of the tetrazine and dienophile structures to maximize their specificity and reaction rate towards each other while minimizing reactivity with biological functional groups. Optimizing reaction conditions, such as concentration and reaction time, can also help favor the desired click reaction.

Improving signal-to-noise ratios is crucial for detecting low-abundance targets or visualizing structures in environments with high autofluorescence. This can be addressed through several approaches, including using brighter fluorophores, optimizing excitation and emission wavelengths to minimize background, and employing techniques that reduce background signals, such as fluorescence quenching mechanisms that are relieved upon successful click reaction frontiersin.org. The development of fluorogenic tetrazine probes, whose fluorescence is significantly enhanced upon reaction with the dienophile, is a promising strategy for improving signal-to-noise ratios by reducing background from unreacted probe frontiersin.org.

The inherent brightness and high quantum yield of the BDP R6G fluorophore contribute positively to the signal, but further research into probe design and imaging techniques is necessary to achieve optimal signal-to-noise in challenging biological applications.

Q & A

Q. What are the key structural and photophysical properties of BDP R6G tetrazine that make it suitable for bioorthogonal applications?

this compound is a borondipyrromethene dye with absorption and emission profiles similar to rhodamine 6G (~488 nm excitation, ~515–580 nm emission), making it compatible with standard fluorescence microscopy setups. Its tetrazine moiety enables inverse electron-demand Diels-Alder (IEDDA) ligation with strained dienophiles (e.g., trans-cyclooctenes), allowing rapid, catalyst-free bioconjugation . The tetrazine’s electron-deficient aromatic ring enhances reaction kinetics (k₂ up to 2000 M⁻¹s⁻¹) and fluorogenicity, where quenching is alleviated post-reaction .

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

Tetrazine synthesis typically involves reacting nitrile-containing precursors with hydrazine hydrate, followed by oxidation with nitrous acid. For unsymmetrical derivatives, organocatalytic methods using thiol-containing promoters enable gram-scale synthesis with functional group tolerance (e.g., carboxyl, amine). Post-synthetic modifications, such as introducing ethylene glycol spacers or pyrimidinyl substituents, enhance reactivity and solubility for biological applications .

Q. How does the IEDDA reaction mechanism facilitate the conjugation of this compound to biomolecules?

The IEDDA reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine and strained dienophiles (e.g., trans-cyclooctene). This reaction is bioorthogonal, requiring no catalysts, and proceeds efficiently in aqueous media. The rapid kinetics (k₂ > 10³ M⁻¹s⁻¹) enable real-time labeling of biomolecules (e.g., proteins, nucleic acids) at nanomolar concentrations, minimizing background signal .

Advanced Research Questions

Q. What experimental strategies can optimize the fluorogenic response of this compound in live-cell imaging?

Fluorogenicity is maximized by conjugating tetrazine directly to fluorophores (e.g., cyanines) via π-extended systems, which enhance quenching through internal conversion. Post-IEDDA reaction, fluorescence increases up to 400-fold. Alternative designs, such as phenylene-linked or TBET (through-bond energy transfer) systems, are less efficient due to reduced quenching . Probes with alkenyl tetrazines, synthesized via elimination-Heck cascades, further improve turn-on ratios for no-wash imaging .

Q. How can electrochemical methods control tetrazine ligation for spatially resolved microelectrode functionalization?

Tetrazines can be electrochemically reduced to dihydrotetrazines, rendering them inert to cycloaddition. By applying redox potentials to microelectrodes, researchers can spatially control tetrazine reactivity, enabling site-selective immobilization of redox probes or enzymes. This method supports biosensor development and high-throughput screening .

Q. What analytical approaches resolve contradictions in tetrazine reaction kinetics under varying solvent conditions?

Solvent polarity and steric effects significantly impact regioselectivity and kinetics. For example, in nonpolar solvents (e.g., hexane), solvent molecules form stable complexes with tetrazine, sterically hindering meta-product formation. Computational studies (DFT) and stopped-flow kinetics in human plasma validate solvent-dependent reactivity, guiding optimal reaction conditions .

Q. What methodologies enable the in situ synthesis of alkenyl-tetrazine conjugates for real-time imaging applications?

Alkenyl tetrazines are synthesized via elimination-Heck cascade reactions, combining tetrazine precursors with halogenated alkenes. This one-pot method produces π-conjugated probes with strong fluorogenic responses (e.g., 400-fold increase post-reaction). These probes enable live-cell imaging of intracellular dienophiles, such as taxol analogs, without wash steps .

Q. How do conjugation patterns (direct vs. π-extended) influence the quenching efficiency of tetrazine-fluorophore probes?

Direct conjugation of tetrazine to fluorophores (e.g., cyanines) via single bonds enables efficient quenching through internal conversion. π-Extended systems (e.g., vinylene linkers) reduce steric hindrance but may partially retain fluorescence. TBET designs, using phenylene linkers, exhibit lower quenching efficiency due to reduced electronic coupling .

Q. Methodological Notes

- Data Contradictions : Conflicting reports on solvent effects require validation via quantum chemical calculations (e.g., DFT) and experimental kinetics .

- Synthesis Optimization : Organocatalytic methods (e.g., thiol-promoted nitrile-hydrazine coupling) outperform traditional routes in yield and scalability for unsymmetrical tetrazines .

- Fluorogenic Probe Design : Prioritize direct conjugation over TBET for maximal signal-to-background ratios in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.